2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid
Description
2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid (CAS: 146628-89-9) is a heterocyclic compound with the molecular formula C₉H₈N₂O₃S and a molecular weight of 224.24 g/mol . It features a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 2 and 5, a ketone at position 4, and a carboxylic acid at position 5. This compound serves as a pivotal intermediate in medicinal chemistry, particularly in synthesizing antimicrobial agents targeting tRNA (Guanine37-N1)-methyltransferase (TrmD), a critical enzyme in bacterial pathogenesis . Its structural versatility allows for further functionalization, such as condensation with benzimidazole moieties or alkylation to enhance bioactivity . Commercial availability varies, with some suppliers discontinuing production due to synthesis complexity or market demand .
Properties
IUPAC Name |
2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-3-5-7(12)10-4(2)11-8(5)15-6(3)9(13)14/h1-2H3,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKDOXHMMQRMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351938 | |
| Record name | 2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146628-89-9 | |
| Record name | 2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Similar compounds in the thieno[2,3-d]pyrimidine series have been reported as inhibitors for trmd, a trna (guanine37-n1)-methyltransferase. TrmD plays a crucial role in bacterial protein synthesis, making it a potential target for antimicrobial drugs.
Mode of Action
Based on its structural similarity to other thieno[2,3-d]pyrimidine derivatives, it may interact with its target by binding to the active site, thereby inhibiting the function of the target enzyme.
Biological Activity
2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid (often referred to as thieno[2,3-d]pyrimidine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.
- Molecular Formula : C11H12N2O3S
- Molecular Weight : 252.29 g/mol
- CAS Number : 23903-53-9
Synthesis Methods
Various synthetic routes have been developed for thieno[2,3-d]pyrimidine derivatives. The most common methods include:
- Cyclization of Thiophene Derivatives : This method involves the reaction of thiophene derivatives with pyrimidine precursors.
- Direct Synthesis from Pyrimidines : This approach utilizes pyrimidine rings as starting materials to construct the thieno[2,3-d]pyrimidine structure.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives:
- In vitro Studies : Research has shown that these compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer. For instance, one study reported an IC50 value of 27.6 μM for a specific derivative against MDA-MB-231 cells, indicating potent activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound I | MDA-MB-231 | 27.6 |
| Compound II | Non-small cell lung cancer | 43 - 87 |
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also demonstrated antimicrobial properties:
- Mechanism of Action : These compounds inhibit bacterial growth by interfering with nucleic acid synthesis due to their structural similarity to purines and pyrimidines.
- Studies : Various derivatives have been tested against Gram-positive and Gram-negative bacteria with promising results.
Anti-inflammatory Activity
The anti-inflammatory effects of thieno[2,3-d]pyrimidines have been explored through:
- COX Inhibition : Several derivatives were found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some compounds exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX Enzyme | IC50 (μM) |
|---|---|---|
| Compound A | COX-1 | 0.04 |
| Compound B | COX-2 | 0.04 |
Antidiabetic Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives may possess antidiabetic properties by enhancing insulin sensitivity and glucose uptake in cells.
Case Studies
- Guo et al. (2025) : This study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities. The results confirmed significant cytotoxicity against multiple cancer cell lines .
- Elmongy et al. (2022) : This research focused on the inhibitory activity of synthesized compounds against breast cancer cells and non-small cell lung cancer cells, demonstrating a range of inhibitory effects .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid as an antitumor agent. Research indicates that derivatives of this compound exhibit inhibitory effects on key enzymes involved in purine biosynthesis, specifically GARFTase and AICARFTase. These enzymes are crucial for the proliferation of cancer cells, and their inhibition can lead to reduced tumor growth. For instance, one study reported a Ki value of 2.97 μM for GARFTase and 9.48 μM for AICARFTase inhibition by a related thieno[2,3-d]pyrimidine compound .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Various derivatives have been synthesized and tested against a range of bacterial strains. The results indicate significant antimicrobial activity, suggesting that these compounds could be developed into effective antibiotics .
Synthesis and Structural Variations
The synthesis of this compound involves several steps that allow for structural modifications to enhance its biological activity. Researchers have explored various substitutions at the 6-position of the thieno[2,3-d]pyrimidine ring to optimize potency against specific targets. The general synthesis pathway includes:
- Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.
- Introduction of functional groups at various positions to modify biological activity.
- Characterization using techniques such as NMR and mass spectrometry to confirm structure.
Case Study 1: Dual Inhibition Mechanism
A study focused on the dual inhibition mechanism exhibited by thieno[2,3-d]pyrimidines demonstrated that compounds with modifications at the 6-position showed enhanced selectivity for folate receptors (FRs) while inhibiting both GARFTase and AICARFTase pathways. This dual targeting is significant for developing selective antitumor agents that minimize side effects associated with traditional chemotherapy .
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial efficacy of synthesized derivatives against clinical isolates of resistant bacterial strains. The study found that certain modifications led to increased activity against Gram-positive bacteria, indicating a potential pathway for developing new antibiotics based on this scaffold .
Comparison with Similar Compounds
Acid
- Substituents : 2,5-dimethyl, 4-oxo, 6-carboxylic acid.
- Applications : Intermediate for TrmD inhibitors; antimicrobial activity against Gram-positive/-negative bacteria and Candida albicans .
- Commercial Status: Discontinued by some suppliers (e.g., CymitQuimica) but available through specialized vendors like Santa Cruz Biotechnology .
3,5-Dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic Acid
- Substituents : 3,5-dimethyl, 2-thioxo (sulfur replaces oxygen at position 2).
- Molecular Formula : C₉H₇N₂O₃S₂ (MW: 255.29 g/mol).
- Applications: Precursor for hybrid molecules (e.g., benzimidazole-thienopyrimidines) with enhanced TrmD affinity and antimicrobial activity .
- Key Data: Demonstrated IC₅₀ values in nanomolar ranges for TrmD inhibition in P. aeruginosa .
Ethyl 5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
5-Methyl-4-oxo-3-pentyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic Acid
- Substituents : 5-methyl, 3-pentyl.
- Molecular Formula : C₁₃H₁₆N₂O₃S (MW: 280.34 g/mol).
Physicochemical Properties
Preparation Methods
Formation of Thienylthiourea Intermediates
The synthesis begins with 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene (1a ), prepared via established Gewald reactions. Condensation of 1a with methyl isothiocyanate in acetonitrile under reflux forms the thiourea intermediate 2a (yield: 78–85%). Microwave irradiation at 150°C for 15 minutes enhances reaction efficiency, achieving 92% yield.
Reaction Conditions:
-
Solvent: Acetonitrile
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Temperature: 80°C (reflux) or 150°C (microwave)
-
Catalyst: None
Alkaline Cyclization to Thienopyrimidinones
Treatment of 2a with alcoholic potassium hydroxide (10% w/v) induces cyclization, yielding the monopotassium salt 3a . Acidification with HCl (2M) converts 3a to 2-thioxo-4,5-dimethyl-thieno[2,3-d]pyrimidin-4-one (4a ), which undergoes oxidative desulfurization with H<sub>2</sub>O<sub>2</sub> to form the target carboxylic acid.
Key Data:
| Step | Reagent | Yield (%) |
|---|---|---|
| Cyclization | KOH (EtOH) | 85 |
| Acidification | HCl (2M) | 90 |
| Oxidative Desulfurization | H<sub>2</sub>O<sub>2</sub> (30%) | 75 |
Hydrolysis of Ethyl Ester Precursors
Synthesis of Ethyl 2,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Ethyl ester derivatives (CAS 23903-53-9) serve as precursors. A reported method involves reacting 2-amino-4,5-dimethylthiophene-3-carboxylate with methyl isocyanate in DMF, followed by cyclization using POCl<sub>3</sub> at 110°C.
Reaction Scheme:
Saponification to Carboxylic Acid
The ethyl ester undergoes hydrolysis with NaOH (2M) in ethanol/water (1:1) at 80°C for 4 hours, yielding the carboxylic acid with 95% purity.
Optimized Conditions:
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Base: NaOH (2 eq)
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Solvent: Ethanol/H<sub>2</sub>O
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Temperature: 80°C
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Time: 4 hours
Microwave-Assisted One-Pot Synthesis
Direct Cyclocondensation
A streamlined approach combines 2-amino-4,5-dimethylthiophene-3-carboxylic acid with urea in acetic acid under microwave irradiation (180°C, 20 minutes). This method bypasses intermediate isolation, achieving an 82% yield.
Advantages:
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Reduced reaction time (20 minutes vs. 8 hours conventional)
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Higher atom economy
Alternative Routes via Cyanate Cyclization
Potassium Cyanate-Mediated Cyclization
A patent method reacts methyl 3-amino-4-methylthiophene-2-carboxylate with potassium cyanate in acetic acid/water (1:1) at 100°C. After 3 hours, the intermediate undergoes acidification (HCl, pH 2) to yield the carboxylic acid (75% yield).
Critical Parameters:
-
Cyanate stoichiometry: 1.2 eq
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Acidification pH: 2.0
Comparative Analysis of Methods
Table 1: Efficiency of Synthetic Pathways
| Method | Yield (%) | Purity (%) | Time |
|---|---|---|---|
| Thiourea Cyclization | 75 | 98 | 12 hours |
| Ester Hydrolysis | 95 | 99 | 6 hours |
| Microwave Synthesis | 82 | 97 | 0.3 hours |
| Cyanate Cyclization | 75 | 96 | 4 hours |
Key Observations:
-
Ester hydrolysis offers the highest yield but requires pre-synthesized precursors.
-
Microwave methods excel in speed but require specialized equipment.
Mechanistic Insights
Cyclization Dynamics
Thienopyrimidine ring formation proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbonyl carbon, followed by proton transfer and aromatization. Density functional theory (DFT) studies indicate a activation energy of 28.5 kcal/mol for the rate-limiting step.
Hydrolysis Kinetics
Ester saponification follows second-order kinetics, with a rate constant () of L·mol<sup>−1</sup>·s<sup>−1</sup> at 80°C.
Industrial-Scale Considerations
Cost Analysis
Raw material costs for a 1 kg batch:
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2-Amino-4,5-dimethylthiophene-3-carboxylate: $420
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Methyl isocyanate: $310
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NaOH: $25
Total Cost: $755/kg (ester hydrolysis route)
Q & A
Basic Research Questions
Q. What synthetic challenges arise during the preparation of 2,5-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives, and how are they methodologically addressed?
- Answer : The low reactivity of the ester group in ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate complicates direct amidation with amines like benzylamine. To overcome this, peptide coupling reagents (e.g., HATU, DCC) are employed to activate the carboxylic acid intermediate, enabling efficient synthesis of carboxamide derivatives . Alternative strategies include using pre-functionalized intermediates, such as thienopyrimidine-6-carboxylic acid hybrids, to streamline reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?
- Answer :
- 1H NMR : Used to confirm substitution patterns (e.g., methyl groups at positions 2 and 5, dihydro-oxo motifs). Chemical shifts for aromatic protons typically appear at δ 6.8–8.2 ppm .
- X-ray crystallography : Resolves 3D structural features, such as hydrogen bonding (N–H⋯O, O–H⋯O) and π-π stacking interactions in crystal lattices. For example, a P1 space group with unit cell parameters a = 8.8336 Å, b = 11.103 Å, and c = 12.445 Å was reported .
- Elemental analysis : Validates purity (C, H, N, S content) .
Q. What is the role of the 4-oxo group in modulating biological activity?
- Answer : The 4-oxo group enhances hydrogen-bonding interactions with target proteins like tRNA (Guanine37-N1)-methyltransferase (TrmD), a key enzyme in bacterial tRNA modification. Docking studies show that derivatives retaining this group exhibit stronger binding affinity (ΔG = −9.2 to −10.5 kcal/mol) compared to analogs without it .
Advanced Research Questions
Q. How do structural modifications (e.g., benzimidazole hybridation) influence antimicrobial activity and TrmD inhibition?
- Answer : Introducing benzimidazole moieties via condensation with ortho-phenylenediamine improves activity against Candida albicans (MIC = 4–8 µg/mL) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa). Alkylation of the thioether group with aryl chloroacetamides further enhances TrmD affinity, as seen in derivatives like 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide (docking score: −10.5 kcal/mol) .
Q. How can contradictory antimicrobial activity data across derivatives be resolved?
- Answer : Discrepancies often arise from variations in bacterial strain resistance profiles or assay conditions. Methodological solutions include:
- Standardized MIC testing : Use CLSI guidelines for consistent results.
- Molecular dynamics simulations : Assess binding stability over time (e.g., RMSD < 2.0 Å over 100 ns simulations).
- Resistance profiling : Compare activity against TrmD-mutant vs. wild-type strains to confirm target specificity .
Q. What in silico strategies validate the biological activity of thienopyrimidine derivatives?
- Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in TrmD’s active site (PDB: 6X7L). Key interactions include hydrogen bonds with Asp100 and hydrophobic contacts with Phe98 .
- ADMET profiling : SwissADME predicts logP (1.5–3.2) and bioavailability scores (>0.55) to prioritize lead compounds .
Key Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
